Ethyl bis(2,4-dinitrophenyl)acetate
Overview
Description
Synthesis Analysis
The synthesis of Ethyl bis(2,4-dinitrophenyl)acetate and related compounds involves complex reactions that yield chromophoric derivatives. These derivatives demonstrate stability under certain conditions and reactivity conducive to further chemical manipulation. For instance, the synthesis process may involve reactions with oligomeric ethylene glycols to produce bis(2,4-dinitrophenyl) glycols, which are key intermediates in various synthetic routes (Warshawsky, Shoef, & Tishbee, 1983).
Molecular Structure Analysis
The crystal structure of Ethyl bis(2,4-dinitrophenyl)acetate, determined through X-ray diffraction, reveals significant intramolecular interactions that mimic early stages of nucleophilic addition and Michael reactions. These interactions highlight the molecule's potential reactivity and the influence of its structure on its chemical behavior (Ertaş, Ozturk, Wallis, & Watson, 1998).
Chemical Reactions and Properties
Ethyl bis(2,4-dinitrophenyl)acetate undergoes specific chemical reactions, including ethanolysis in the presence of hydroxide ions. This reactivity is essential for the synthesis of various derivatives and the removal of protecting groups in a controlled manner, demonstrating its versatility in organic synthesis (Warshawsky, Shoef, & Tishbee, 1983).
Scientific Research Applications
Crystal Structure Analysis
Ethyl bis(2,4-dinitrophenyl)acetate's crystal structure was analyzed using X-ray diffraction, revealing significant intramolecular interactions. These interactions include mimicking stages of nucleophilic addition to a carbonyl group and a Michael reaction, contributing to the understanding of molecular behavior in crowded molecules (Ertaş et al., 1998).
Chromatographic Applications
The compound has been used in the bis(2,4-dinitrophenylation) of oligomeric ethylene glycols, creating chromophoric derivatives that can be separated chromatographically. This process is crucial in the purification and analysis of glycols (Warshawsky et al., 1983).
Chemiluminescence Reactions
Ethyl bis(2,4-dinitrophenyl)acetate plays a role in chemiluminescence reactions, particularly in the study of perylene chemiluminescence decay curves. These studies are essential in understanding high-energy intermediates in chemiluminescence without added base catalysts (Lee et al., 2002).
Cross-Linking in Immunology
In immunological research, related compounds, such as bis(alpha-bromoacetyl-epsilon-2,4-dinitrophenyllysylproline), have been used to create covalently cross-linked dimers and trimers of immunoglobulin G. These complexes serve as sensitive probes in studying immune effector functions (Segal & Hurwitz, 1976).
Thin-Layer Chromatography
The compound has been utilized in thin-layer chromatography for separating mono- and bis-2,4-dinitrophenylhydrazones derived from hydroxycarbonyl compounds. This method is significant in resolving complex mixtures and analyzing hydroxycarbonyl compounds (Anet, 1962).
DNA Cross-Linking Agents
Related derivatives have been synthesized for potential use as DNA cross-linking agents activatable by Glutathione S-Transferase. These compounds are explored for their anticancer activities, showing significant DNA damage and cytotoxicity against cancer cell lines (Xue et al., 2016).
Safety And Hazards
Ethyl bis(2,4-dinitrophenyl)acetate is a flammable solid . Precautions should be taken to keep it away from heat, sparks, open flames, and hot surfaces. It’s recommended to use explosion-proof electrical, ventilating, and lighting equipment when handling this compound. Protective gloves, eye protection, and face protection should be worn .
properties
IUPAC Name |
ethyl 2,2-bis(2,4-dinitrophenyl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O10/c1-2-30-16(21)15(11-5-3-9(17(22)23)7-13(11)19(26)27)12-6-4-10(18(24)25)8-14(12)20(28)29/h3-8,15H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVIALRRHVVWIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3064017 | |
Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl bis(2,4-dinitrophenyl)acetate | |
CAS RN |
5833-18-1 | |
Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5833-18-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzeneacetic acid, alpha-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005833181 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8659 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzeneacetic acid, .alpha.-(2,4-dinitrophenyl)-2,4-dinitro-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3064017 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethyl bis(2,4-dinitrophenyl)acetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.923 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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